molecular formula C16H23NO2 B2573313 N-(2-methoxy-2-phenylbutyl)pent-4-enamide CAS No. 1797355-90-8

N-(2-methoxy-2-phenylbutyl)pent-4-enamide

Cat. No. B2573313
CAS RN: 1797355-90-8
M. Wt: 261.365
InChI Key: XHXZWDSSCBSASQ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for N-(2-methoxy-2-phenylbutyl)pent-4-enamide is 1S/C5H9NO2/c1-4-5(7)6(2)8-3/h4H,1H2,2-3H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model.


Physical And Chemical Properties Analysis

The compound is a liquid at room temperature .

Scientific Research Applications

Optical Applications

N-(2-methoxy-2-phenylbutyl)pent-4-enamide: and related compounds have been studied for their potential in optical applications. Organic materials like these are of interest due to their nonlinear optical (NLO) properties, which are valuable in holographic imaging, integrated optics, frequency conversion, and optical data storage . The ability to manipulate light in these ways is crucial for advancing photonic technologies.

Drug Synthesis Intermediates

Compounds with borate and sulfonamide groups, similar to N-(2-methoxy-2-phenylbutyl)pent-4-enamide , are important intermediates in drug synthesis. They are used in protecting diols, asymmetric synthesis of amino acids, and various coupling reactions such as the Suzuki reaction . These processes are foundational in creating a wide array of pharmaceuticals.

Enzyme Inhibition

Organoboron compounds, akin to N-(2-methoxy-2-phenylbutyl)pent-4-enamide , are researched for their use as enzyme inhibitors. They can target specific enzymes within biological systems, making them potential treatments for diseases like cancer and microbial infections .

Fluorescent Probes

The structural characteristics of N-(2-methoxy-2-phenylbutyl)pent-4-enamide make it a candidate for use as a fluorescent probe. Such probes can detect the presence of hydrogen peroxide, sugars, copper, fluoride ions, and catecholamines, which are important for various diagnostic applications .

Stimulus-Responsive Drug Carriers

The boronic ester bonds present in compounds related to N-(2-methoxy-2-phenylbutyl)pent-4-enamide are utilized in creating stimulus-responsive drug carriers. These carriers can respond to changes in the microenvironment, such as pH, glucose levels, and ATP, to control drug release . This application is significant for targeted drug delivery systems.

Photochromic and Fluorescence Properties

Certain polymorphs of compounds structurally similar to N-(2-methoxy-2-phenylbutyl)pent-4-enamide exhibit unique photochromic and fluorescence properties. These properties are useful for developing materials that can change color in response to light, which has applications in rewritable paper and data encryption materials .

Mechanism of Action

As a FAAH inhibitor, N-(2-methoxy-2-phenylbutyl)pent-4-enamide likely works by blocking the action of FAAH, thereby increasing the levels of certain endocannabinoids in the body.

Safety and Hazards

The compound has several hazard statements, including H226, H302, H312, H315, H317, H318, H332, and H335 . These codes correspond to various hazards, such as being flammable, harmful if swallowed or in contact with skin, and causing serious eye damage .

properties

IUPAC Name

N-(2-methoxy-2-phenylbutyl)pent-4-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2/c1-4-6-12-15(18)17-13-16(5-2,19-3)14-10-8-7-9-11-14/h4,7-11H,1,5-6,12-13H2,2-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHXZWDSSCBSASQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CNC(=O)CCC=C)(C1=CC=CC=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxy-2-phenylbutyl)pent-4-enamide

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